Molecular weight and formula of 7-Hydroxy Methotrexate ammonium salt
Molecular weight and formula of 7-Hydroxy Methotrexate ammonium salt
Physicochemical Profiling, Metabolic Origin, and Bioanalytical Applications[1][2]
Part 1: Executive Summary & Chemical Identity[1][2]
7-Hydroxy Methotrexate (7-OH-MTX) is the primary pharmacological metabolite of the antifolate drug Methotrexate (MTX).[1][2][3][4][5][6] While MTX is the therapeutic agent, 7-OH-MTX is the critical driver of nephrotoxicity during high-dose therapy.[1][4]
In the laboratory context, 7-Hydroxy Methotrexate Ammonium Salt is the preferred reference standard form due to improved stability and solubility in aqueous buffers compared to the free acid. Researchers must distinguish between the biological metabolite (free acid) and the analytical standard (salt) when calculating stoichiometry for calibration curves.[1]
Table 1: Physicochemical Identity[7][1]
| Property | Data | Notes |
| Compound Name | 7-Hydroxy Methotrexate Ammonium Salt | Analytical Reference Standard |
| Parent Compound | Methotrexate (MTX) | |
| Free Acid Formula | The biologically active metabolite | |
| Free Acid MW | 470.44 g/mol | Use this for biological molarity calc.[1][8] |
| Salt Formula | Variable stoichiometry (check CoA) | |
| Salt MW | ~487.47 g/mol (Mono-ammonium) | Must be corrected by Certificate of Analysis |
| Solubility | Low (pH dependent) | 3-5x less soluble than MTX in urine |
| CAS (Free Acid) | 5939-37-7 |
Critical Handling Note: The ammonium salt is hygroscopic.[1] Always equilibrate the vial to room temperature before weighing to prevent moisture uptake, which will skew quantitation.[7]
Part 2: Metabolic Origin & Clinical Significance[1][2]
The conversion of MTX to 7-OH-MTX is a non-CYP450 mediated oxidation.[1] It occurs primarily in the liver, catalyzed by Aldehyde Oxidase (AOX1) .[7][1][9][10] This pathway is clinically distinct because it is not inducible by standard CYP inducers, making prediction of individual metabolic rates difficult.[7]
Clinical Consequence: The Solubility Trap
7-OH-MTX is significantly less soluble than MTX in acidic urine (pH < 6.0).[1] During high-dose methotrexate (HDMTX) therapy, 7-OH-MTX precipitates in the renal tubules, causing crystalluria and acute kidney injury (AKI).[1][6] This creates a dangerous feedback loop:
-
7-OH-MTX crystals block tubules.[1]
-
Renal clearance decreases.[1]
-
Serum MTX levels spike, leading to systemic toxicity (mucositis, myelosuppression).[7][1]
Diagram 1: Metabolic Pathway & Toxicity Mechanism
This diagram illustrates the hepatic conversion of MTX and the downstream renal impact.
Caption: Hepatic oxidation of Methotrexate by Aldehyde Oxidase leads to the formation of 7-OH-MTX, which precipitates in acidic renal environments.[1][2]
Part 3: Analytical Methodology (LC-MS/MS)
To monitor this risk, researchers must quantify both MTX and 7-OH-MTX.[1][4][11] The ammonium salt is used here to prepare the calibration standards.
Protocol: Simultaneous Quantification in Plasma
Objective: Separate and quantify MTX and 7-OH-MTX using LC-MS/MS. Standard Preparation:
-
Stock Solution: Dissolve 7-OH-MTX Ammonium Salt in 0.1M Ammonium Hydroxide (to ensure complete dissolution) to yield a 1 mg/mL free-acid equivalent stock.
-
Calculation:
.[1]
-
-
Working Solution: Dilute in 50:50 Methanol:Water.
Workflow Steps:
-
Sample Prep (Protein Precipitation):
-
Chromatography (LC Conditions):
-
Column: C18 (e.g., Agilent Poroshell 120, 2.1 x 50mm).[7][1]
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).[1]
-
Gradient: 5% B to 95% B over 4 minutes.
-
Why Ammonium Formate? It suppresses ionization less than phosphate buffers and maintains the acidic pH required to keep 7-OH-MTX in a neutral, retainable state on C18.[1]
-
-
Mass Spectrometry (MRM Mode):
Diagram 2: Analytical Workflow Logic
This diagram details the decision logic for the analytical protocol.
Caption: LC-MS/MS workflow emphasizing acidic buffering to retain the polar 7-OH-MTX metabolite on C18 columns.
Part 4: References
-
Chabner, B. A., et al. (1985).[7][1] Clinical Pharmacology of Methotrexate. In: Pharmacokinetics of Anticancer Agents. This foundational text establishes the metabolic conversion rates.
-
Smeland, E., et al. (1996).[7][1] High-dose methotrexate therapy: pharmacology and toxicity. Link - Primary source for the solubility differential between MTX and 7-OH-MTX.[1]
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Baggott, J. E., & Morgan, S. L. (2009).[7][1] Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention. Arthritis & Rheumatism. Link - Details the Aldehyde Oxidase mechanism.
-
Wang, S., et al. (2019).[7][1] Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry. Link - Source for the LC-MS/MS protocol and transitions.[1]
-
PubChem Compound Summary. (2024). 7-Hydroxymethotrexate.[1][3][4][5][8][10][11][12][13][14] National Center for Biotechnology Information.[1] Link - Verified physicochemical data.[1]
Sources
- 1. 7-Hydroxy Methotrexate-d3 Ammonium Salt | LGC Standards [lgcstandards.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of methotrexate and 7-hydroxymethotrexate by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Hydroxy Methotrexate-d3 Ammonium Salt | CAS 432545-62-5 free acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
